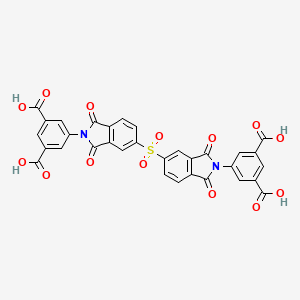
5,5'-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid is a complex organic compound with the molecular formula C32H16N2O14S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid typically involves the reaction of isophthalic acid derivatives with sulfonyl chloride and dioxoisoindoline derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or dimethylformamide, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Scientific Research Applications
5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl and dioxoisoindoline groups play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid: Similar in structure but contains a pyrimidine ring instead of the sulfonyl group.
5,5’-(Ethene-1,2-diyl)diisophthalic acid: Contains an ethene linkage instead of the sulfonyl group.
5,5’-(1H-1,2,4-triazole-3,5-diyl)diisophthalic acid: Features a triazole ring in place of the sulfonyl group.
Uniqueness
The presence of the sulfonyl group in 5,5’-(Sulfonylbis(1,3-dioxoisoindoline-5,2-diyl))diisophthalic acid imparts unique chemical properties, such as increased polarity and reactivity, which distinguish it from similar compounds. These properties make it particularly useful in applications requiring specific interactions with molecular targets.
Properties
IUPAC Name |
5-[5-[2-(3,5-dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N2O14S/c35-25-21-3-1-19(11-23(21)27(37)33(25)17-7-13(29(39)40)5-14(8-17)30(41)42)49(47,48)20-2-4-22-24(12-20)28(38)34(26(22)36)18-9-15(31(43)44)6-16(10-18)32(45)46/h1-12H,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXXQGQFMMFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C2=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N2O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













